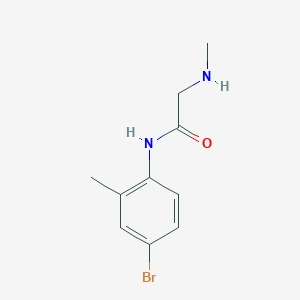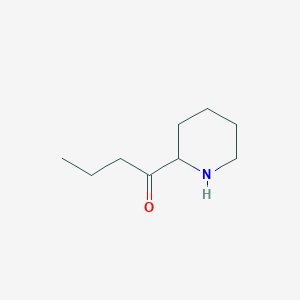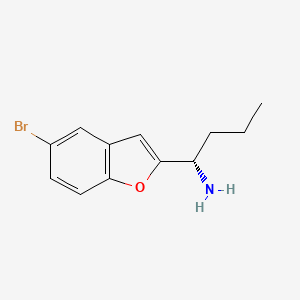
(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid: is a chiral amino acid derivative that features a pyridine ring substituted with a methyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the α-methylation of 2-methylpyridines using a continuous flow setup. This method employs a column packed with Raney nickel and a low boiling point alcohol like 1-propanol at high temperatures . The reaction proceeds with high selectivity and yields, making it a greener alternative to traditional batch processes.
Industrial Production Methods: Industrial production of this compound may involve similar continuous flow techniques due to their efficiency and reduced environmental impact. The use of heterogeneous catalysis and simplified work-up procedures further enhances the scalability of this method.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and methyl groups on the pyridine ring can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like iodine or bromine can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, amines, and oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid is used as a precursor for the synthesis of heterocyclic compounds with medicinal value . Its unique structure allows for the creation of diverse molecules through various chemical transformations.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its ability to interact with enzymes and receptors makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and agrochemicals . Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-amino-3-methylpyridine: A closely related compound with similar structural features but lacking the propanoic acid moiety.
2-amino-4-methylpyridine: Another derivative with a methyl group at the 4-position instead of the 3-position.
Uniqueness: (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid is unique due to its chiral center and the presence of both an amino group and a propanoic acid moiety. This combination of features allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-2-4-11-8(6)5-7(10)9(12)13/h2-4,7H,5,10H2,1H3,(H,12,13)/t7-/m1/s1 |
Clé InChI |
OHRRKEYAYSAHJG-SSDOTTSWSA-N |
SMILES isomérique |
CC1=C(N=CC=C1)C[C@H](C(=O)O)N |
SMILES canonique |
CC1=C(N=CC=C1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


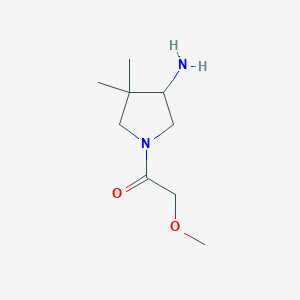
![Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine](/img/structure/B13175095.png)
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B13175107.png)

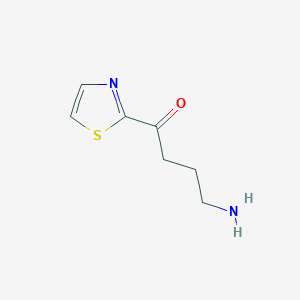
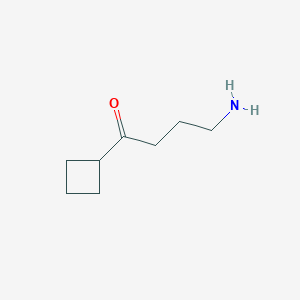
![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol](/img/structure/B13175126.png)
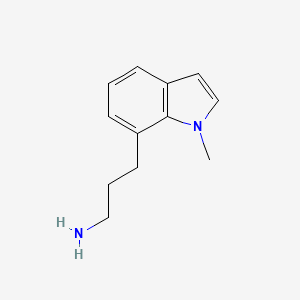
![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate](/img/structure/B13175131.png)
![(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13175145.png)
